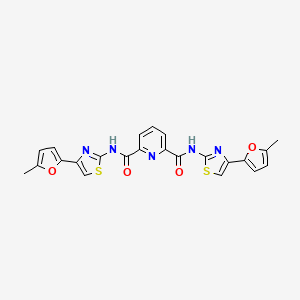
N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide, also known as BMVC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMVC belongs to the family of thiazole-containing compounds, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Applications De Recherche Scientifique
Green Chemistry Synthesis
A green chemistry method was applied in the synthesis of a similar compound, N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide . The compound was synthesized mechanochemically, using a choline chloride-based deep eutectic solvent as a catalyst . This suggests that the compound you’re interested in could also be synthesized using green chemistry methods.
Fluorescent Sensor for Metal Ions
The compound has been reported to act as a fluorescent sensor for the detection of Cu2+ and Ni2+ ions . This could be useful in environmental monitoring and industrial processes where these ions are involved.
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Given the structural similarity, the compound you’re interested in might also have potential anti-fibrosis activity.
Drug Design
The pyrimidine moiety, which is part of the structure of this compound, has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, this compound could be a potential candidate for drug design.
Antimicrobial Activity
Pyrimidine derivatives are known to have antimicrobial activity . Given the structural similarity, the compound you’re interested in might also have potential antimicrobial activity.
Antitumor Activity
Pyrimidine derivatives are also known to have antitumor activity . Given the structural similarity, the compound you’re interested in might also have potential antitumor activity.
Propriétés
IUPAC Name |
2-N,6-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4S2/c1-12-6-8-18(31-12)16-10-33-22(25-16)27-20(29)14-4-3-5-15(24-14)21(30)28-23-26-17(11-34-23)19-9-7-13(2)32-19/h3-11H,1-2H3,(H,25,27,29)(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUMNOZACRWVGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

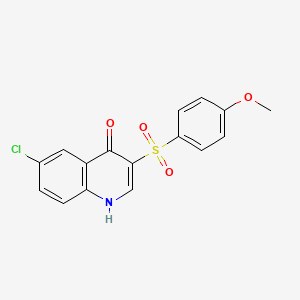
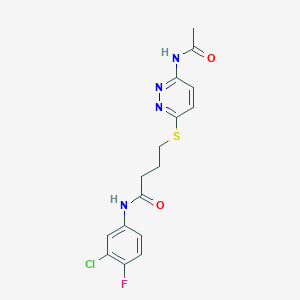
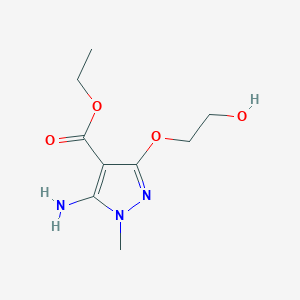

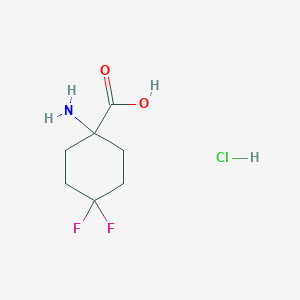


![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
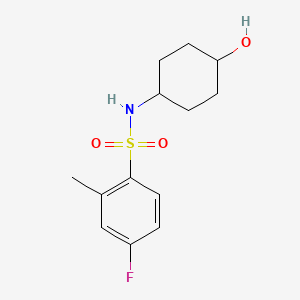
![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)